(2-Chloro-3-fluoropyridin-4-yl)methanol
Overview
Description
“(2-Chloro-3-fluoropyridin-4-yl)methanol” is a chemical compound with the empirical formula C6H5ClFNO. It has a molecular weight of 161.56 . This compound is in solid form .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) code for “this compound” is 1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 . This code provides a standard way to encode the molecular structure of this compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Catalysis
- Gram-scale Synthesis via Palladium Catalyzed C-H Halogenation : A study describes the preparation of multi-substituted arenes, including compounds similar to (2-Chloro-3-fluoropyridin-4-yl)methanol, via palladium-catalyzed iterative C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Chemical Interactions and Reactions
- Reactions with Caesium Fluoroxysulphate : Research on the reactivity of pyridine derivatives with CsSO4F in methanol has shown the production of various halogenated pyridines, underscoring the solvent’s role in influencing product distribution. This highlights the synthetic versatility of such compounds through selective halogenation (Stavber & Zupan, 1990).
Spectroscopy and Molecular Studies
- Hydrogen-bonded Clusters Study : Infrared and electronic spectra studies of 2-fluoropyridine-methanol clusters have provided insights into the structure and hydrogen-bonding interactions of halogenated pyridines. These findings are crucial for understanding the fundamental aspects of molecular interactions involving halogenated pyridines (Nibu, Marui, & Shimada, 2006).
Materials Science and Nanotechnology
- Methanol in Lipid Dynamics : Studies have shown methanol's significant impact on lipid dynamics, which is relevant for understanding the interaction of halogenated pyridines with biological membranes. Such research is foundational for developing drug delivery systems and understanding solvent effects on membrane proteins (Nguyen et al., 2019).
Catalysis and Methanol Synthesis
- Catalytic Applications in Methanol Synthesis : The catalytic performance in methanol synthesis, especially from carbon dioxide hydrogenation, has been explored with rare earth elements. Such studies are pivotal for advancing sustainable chemical processes and understanding the role of catalysis in transforming greenhouse gases into valuable chemicals (Richard & Fan, 2018).
Safety and Hazards
Properties
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUIRRXRGQQTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716718 | |
Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946127-54-4 | |
Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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